![molecular formula C27H27N5O7S2 B12407972 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)
2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NXPZ-2 is a naphthalenesulfonamide derivative known for its role as a Keap1-Nrf2 protein-protein interaction inhibitor. It has shown potential in alleviating oxidative stress and improving cognitive dysfunction, particularly in Alzheimer’s disease models .
準備方法
Synthetic Routes and Reaction Conditions
NXPZ-2 is synthesized through a series of chemical reactions involving naphthalenesulfonamide derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of NXPZ-2 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is scaled up to ensure consistent quality and quantity, adhering to stringent regulatory standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
NXPZ-2 undergoes various chemical reactions, including:
Oxidation: Increases the compound’s reactivity and enhances its inhibitory effects.
Reduction: Modifies the compound’s structure to improve its stability.
Substitution: Introduces different functional groups to enhance its biological activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the outcomes .
Major Products Formed
The major products formed from these reactions are derivatives of NXPZ-2 with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inhibiting the Keap1-Nrf2 interaction and alleviating oxidative stress .
科学的研究の応用
NXPZ-2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study protein-protein interactions and develop new inhibitors.
Biology: Investigated for its role in cellular signaling pathways and oxidative stress response.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting oxidative stress-related diseases
作用機序
NXPZ-2 exerts its effects by inhibiting the interaction between Keap1 and Nrf2 proteins. This inhibition leads to the activation of Nrf2, which translocates to the nucleus and promotes the expression of antioxidant genes. These genes help in reducing oxidative stress and improving cellular function. The molecular targets and pathways involved include the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms .
類似化合物との比較
Similar Compounds
POZL: A phosphodiester containing diaminonaphthalene compound designed to target the Keap1-Nrf2 interaction.
Compound 10u: A naphthalenesulfonamide derivative with a ®-azetidine group, showing high PPI inhibitory activity
Uniqueness of NXPZ-2
NXPZ-2 stands out due to its high potency as a Keap1-Nrf2 protein-protein interaction inhibitor and its ability to ameliorate cognitive dysfunction in Alzheimer’s disease models. Its unique structure and mechanism of action make it a promising candidate for further research and development .
特性
分子式 |
C27H27N5O7S2 |
|---|---|
分子量 |
597.7 g/mol |
IUPAC名 |
2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34) |
InChIキー |
DFIZGWXPFCOCFG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


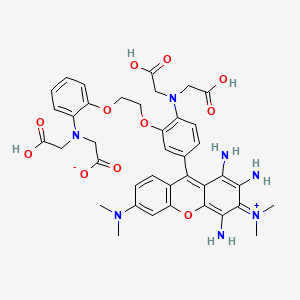
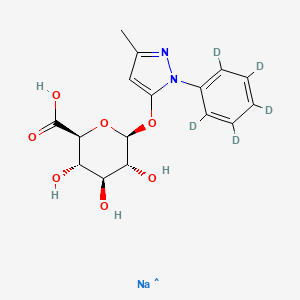
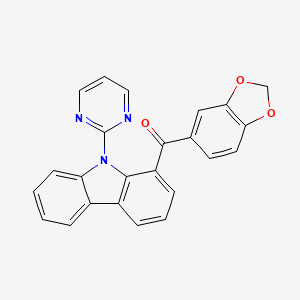
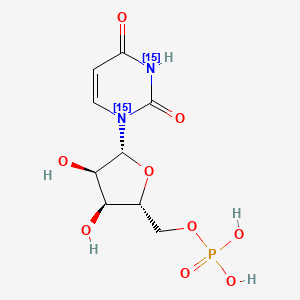
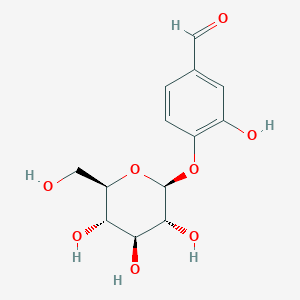
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)
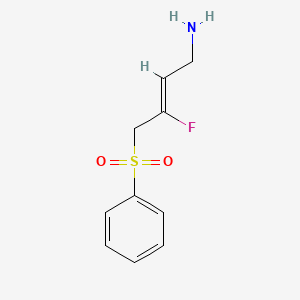
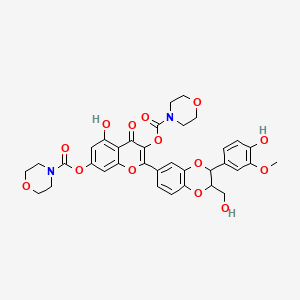
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)
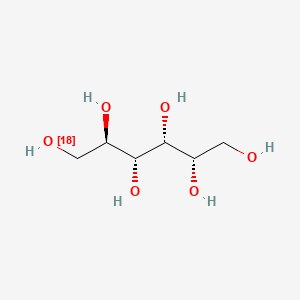
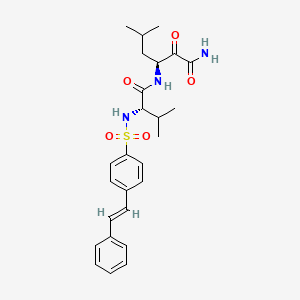
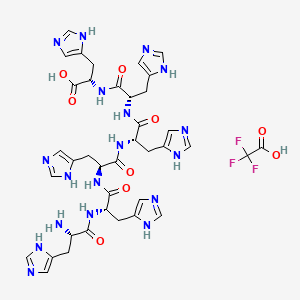
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12407964.png)
